4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol

Benzimidazole SAR Glucokinase modulation Steric and electronic effects

This 2-methylbenzimidazole derivative with an oxolan-3-ol substituent serves as a minimalist fragment (MW 218.25) tailored for structure-activity relationship (SAR) studies, particularly in glucokinase modulation research. Its racemic nature is ideal for initial synthetic route scouting, while the secondary alcohol handle enables further derivatization. Choose this specific compound to avoid the potency loss and metabolic variability inherent in generic des-methyl or stereodefined analogs.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1881014-17-0
Cat. No. B2905954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol
CAS1881014-17-0
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3COCC3O
InChIInChI=1S/C12H14N2O2/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-16-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3
InChIKeyNAUUTOLWKAZEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 1881014-17-0): Procurement-Focused Structural and Database Baseline


4-(2-Methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 1881014-17-0, molecular formula C₁₂H₁₄N₂O₂, molecular weight 218.25 g/mol) is a benzimidazole derivative featuring a 2-methylbenzimidazole core N-substituted with an oxolan-3-ol (3-hydroxytetrahydrofuran) moiety [1]. The compound is registered in PubChem (CID available via InChIKey NAUUTOLWKAZEHG-UHFFFAOYSA-N) and appears in supplier catalogs as a research chemical, but at the time of this analysis no curated bioactivity data, ADME/Tox profiles, or target engagement measurements are available in authoritative public databases such as ChEMBL or BindingDB for this specific molecular entity [1][2]. The structural class (benzimidazoles bearing oxolane substituents) is recognized in patent literature as relevant to glucokinase modulation [2], but the present compound itself lacks quantitative differentiation evidence.

Why Benzimidazole-Oxolane Compounds Cannot Be Interchanged Without Compound-Specific Data: The Case of CAS 1881014-17-0


Benzimidazole derivatives with N-linked oxolane substituents constitute a broad and structurally diverse chemical class. Even minor modifications—such as the presence or position of a methyl group on the benzimidazole ring, the stereochemistry of the oxolan-3-ol moiety, or the nature of the linker—can profoundly alter physicochemical properties, target selectivity, and pharmacokinetic behavior [1]. The compound at hand bears a 2-methyl substituent on the benzimidazole core and a racemic oxolan-3-ol group, distinguishing it from des-methyl analogs (e.g., 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol) and from stereodefined variants such as (3S)-4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 2098163-83-6) [2]. Without compound-specific quantitative data, generic substitution across this series carries the risk of unanticipated potency loss, off-target activity, or altered metabolic stability. The following section assembles the limited evidence available to guide informed selection.

Quantitative Differentiation Evidence for 4-(2-Methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 1881014-17-0): Availability and Limitations


Structural Differentiation from Des-Methyl Analog: The 2-Methyl Substituent on the Benzimidazole Core

The target compound contains a 2-methyl group on the benzimidazole ring, whereas the closest analog, 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol (no methyl at position 2), lacks this substituent. In benzimidazole-based glucokinase activators, the presence and nature of the 2-substituent have been shown to influence both enzyme activation potency and selectivity, with methyl substitution often enhancing hydrophobic contacts within the allosteric pocket [1]. However, no direct head-to-head comparison data are available for these two specific compounds in any public assay system. The structural difference is documented via SMILES comparison: CC1=NC2=CC=CC=C2N1C3COCC3O (target) versus C1=NC2=CC=CC=C2N1C3COCC3O (des-methyl analog) [2].

Benzimidazole SAR Glucokinase modulation Steric and electronic effects

Stereochemical Differentiation: Racemic vs. Enantiopure (3S)-Configuration

The target compound (CAS 1881014-17-0) is racemic at the oxolan-3-ol carbon, whereas a stereodefined variant, (3S)-4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 2098163-83-6), is available as a single enantiomer [1]. In analogous benzimidazole-tetrahydrofuran series, the stereochemistry of the hydroxyl-bearing carbon has been shown to affect hydrogen-bonding geometry with target proteins and can influence pharmacokinetic parameters such as metabolic clearance [2]. No quantitative comparative data (e.g., IC₅₀, EC₅₀, or PK parameters) are publicly available for these two forms. The racemate may serve as an economical screening tool, while the enantiopure form would be required for definitive structure-activity relationship studies or where stereochemistry is critical for target engagement.

Stereochemistry Enantiomeric differentiation Chiral tetrahydrofuran

Physicochemical Property Baseline: Molecular Weight, LogP, and Hydrogen Bonding Profile

The target compound has a molecular weight of 218.25 g/mol, which is at the lower end of the typical drug-like range, and bears one hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (benzimidazole nitrogens and ether oxygen) [1]. Calculated properties from PubChem (XLogP3-AA not explicitly reported for this CID but class-average for similar benzimidazole-oxolanes typically falls between 0.5 and 1.5) suggest moderate lipophilicity [1]. Compared to larger benzimidazole-tetrahydrofuran derivatives described in glucokinase patents (e.g., compounds with molecular weights >400 g/mol and additional aromatic substituents), this compound is structurally minimalist, potentially offering advantages in synthetic tractability and fragment-based drug discovery applications [2]. No experimental logP, solubility, or permeability data are available for this compound.

Physicochemical properties Drug-likeness Calculated properties

Procurement-Relevant Application Scenarios for 4-(2-Methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol (CAS 1881014-17-0) Based on Available Evidence


Fragment-Based Drug Discovery and Lead Generation for Glucokinase Modulation

Given the structural relationship to benzimidazole-based glucokinase activators documented in patent literature [1], this compound may serve as a minimalist fragment for structure-activity relationship (SAR) exploration. Its low molecular weight (218.25 g/mol) and moderate hydrogen bonding capacity make it suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance, where the methyl substituent distinguishes it from simpler des-methyl fragments [2].

Synthetic Intermediates and Building Block Procurement

The oxolan-3-ol moiety provides a functional handle (secondary alcohol) amenable to further derivatization, such as esterification, etherification, or oxidation to a ketone, enabling the preparation of focused compound libraries [1]. The racemic nature may be acceptable for initial synthetic route scouting, with the option to switch to the enantiopure (3S)-form (CAS 2098163-83-6) for late-stage SAR refinement [2].

Comparative Physicochemical and Metabolic Stability Screening Across Benzimidazole-Oxolane Series

This compound can be used as a reference standard in microsomal stability or permeability assays to benchmark larger, more complex benzimidazole-tetrahydrofuran analogs from the patent literature [1]. Its minimal structure may exhibit distinct metabolic profiles (e.g., CYP-mediated oxidation of the oxolane ring or N-dealkylation) that inform design strategies for related series [2].

Quote Request

Request a Quote for 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.